molecular formula C11H11N3O2 B2736792 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole CAS No. 2411252-49-6

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole

Cat. No.: B2736792
CAS No.: 2411252-49-6
M. Wt: 217.228
InChI Key: MRKREGNLSXXVDZ-UHFFFAOYSA-N
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Description

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone, which is a key intermediate.

    Reaction Conditions: The intermediate is then subjected to a cycloaddition reaction with an azide compound under suitable conditions to form the triazole ring. Common reagents used in this step include copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography.

Chemical Reactions Analysis

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

    Reduction: Reduction reactions can target the triazole ring or the epoxide group, leading to the formation of different reduced products.

    Substitution: The phenyl ring and the triazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole can be compared with other similar compounds, such as:

    1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone: This compound is a key intermediate in the synthesis of the triazole derivative and shares similar structural features.

    1,2,3-Triazoles: These compounds have a similar triazole ring structure but may lack the epoxide group, leading to different chemical and biological properties.

    Epoxide-Containing Compounds: Compounds with epoxide groups, such as epoxides of phenols or alkenes, share similar reactivity but may differ in their overall structure and applications.

Properties

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9(14-5-4-12-13-14)6-10(3-1)15-7-11-8-16-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKREGNLSXXVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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